molecular formula C10H6BrNO2 B13028594 7-Bromo-4-oxochroman-8-carbonitrile

7-Bromo-4-oxochroman-8-carbonitrile

Cat. No.: B13028594
M. Wt: 252.06 g/mol
InChI Key: IPIZRIFAHWHYGO-UHFFFAOYSA-N
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Description

7-Bromo-4-oxochroman-8-carbonitrile is a chemical compound with the molecular formula C10H4BrNO2 It is a derivative of chroman, a bicyclic organic compound, and contains a bromine atom, a nitrile group, and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4-oxochroman-8-carbonitrile typically involves the bromination of chroman derivatives followed by the introduction of a nitrile group. One common method involves the reaction of 4-oxochroman with bromine in the presence of a suitable catalyst to introduce the bromine atom at the 7-position. The nitrile group can then be introduced through a nucleophilic substitution reaction using a cyanide source such as sodium cyanide or potassium cyanide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-4-oxochroman-8-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Bromo-4-oxochroman-8-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Bromo-4-oxochroman-8-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects. The bromine atom and nitrile group can participate in various interactions, such as hydrogen bonding and hydrophobic interactions, to modulate the activity of the target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-4-oxochroman-8-carbonitrile
  • 6-Bromo-3-methyl-4H-chromen-4-one
  • 6-Chloro-7-methyl-4-oxo-4H-chromene-3-carbonitrile

Uniqueness

7-Bromo-4-oxochroman-8-carbonitrile is unique due to the presence of both a bromine atom and a nitrile group, which can impart distinct chemical and biological properties. The combination of these functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research .

Properties

Molecular Formula

C10H6BrNO2

Molecular Weight

252.06 g/mol

IUPAC Name

7-bromo-4-oxo-2,3-dihydrochromene-8-carbonitrile

InChI

InChI=1S/C10H6BrNO2/c11-8-2-1-6-9(13)3-4-14-10(6)7(8)5-12/h1-2H,3-4H2

InChI Key

IPIZRIFAHWHYGO-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C1=O)C=CC(=C2C#N)Br

Origin of Product

United States

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